molecular formula C25H17N3O2 B5057420 N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide

N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide

Cat. No.: B5057420
M. Wt: 391.4 g/mol
InChI Key: BJIFZWQFOYZSOG-UHFFFAOYSA-N
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Description

N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a biphenyl carboxamide moiety. The intricate structure of this compound makes it a valuable candidate for research in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide typically involves a multi-step process. One common method starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous dimethylformamide (DMF) to form an intermediate. This intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate (K2CO3) to yield a pure intermediate . The final step involves a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (Pd) catalyst and cesium carbonate (Cs2CO3) to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls, into the compound.

Scientific Research Applications

N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide is unique due to its specific structural arrangement, which combines the oxazole-pyridine core with a biphenyl carboxamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2/c29-23(19-10-8-18(9-11-19)17-5-2-1-3-6-17)27-21-14-12-20(13-15-21)24-28-22-7-4-16-26-25(22)30-24/h1-16H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIFZWQFOYZSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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